molecular formula C16H25NO5S B5627568 (4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol

(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol

Cat. No. B5627568
M. Wt: 343.4 g/mol
InChI Key: LYTRRHRVFKMPLK-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol involves complex chemical reactions, including anodic methoxylation of piperidine derivatives and multi-component reactions for the formation of structurally related molecules. Anodic methoxylation, for instance, has been studied in the context of N-acyl and N-sulfonyl groups on piperidine derivatives, indicating the role of electrolytes and anodes in directing the methoxylation pathway towards mono- or di-methoxy products (Golub & Becker, 2015).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their chemical behavior and interactions. X-ray diffraction studies of similar sulfonamide piperidine derivatives have confirmed their crystalline structure, providing details on atomic arrangements and molecular conformations (Naveen et al., 2015). These structural analyses are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions and Properties

Compounds with a piperidine nucleus often undergo a variety of chemical reactions, including substitutions and additions, which are essential for modifying their chemical properties and enhancing their biological activities. For example, the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus involves coupling and substitution reactions that introduce different electrophiles to the molecule, affecting its reactivity and interaction with biological targets (Khalid et al., 2013).

properties

IUPAC Name

(4S)-4-(methoxymethyl)-1-(2-methoxyphenyl)sulfonyl-3,3-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-15(2)11-17(10-9-16(15,18)12-21-3)23(19,20)14-8-6-5-7-13(14)22-4/h5-8,18H,9-12H2,1-4H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRRHRVFKMPLK-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)S(=O)(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)S(=O)(=O)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(methoxymethyl)-1-[(2-methoxyphenyl)sulfonyl]-3,3-dimethyl-4-piperidinol

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